![molecular formula C20H15NO5 B2814142 (3-Nitro-4-phenoxyphenyl)methyl benzoate CAS No. 339279-26-4](/img/structure/B2814142.png)
(3-Nitro-4-phenoxyphenyl)methyl benzoate
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Overview
Description
“(3-Nitro-4-phenoxyphenyl)methyl benzoate” is a chemical compound with the molecular formula C20H15NO5. It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds often involves nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . For instance, methyl 3-nitrobenzoate can be synthesized by nitrating methyl benzoate . The reaction is regioselective and predominantly produces methyl 3-nitrobenzoate .Chemical Reactions Analysis
Nitration is a common reaction involving compounds like “(3-Nitro-4-phenoxyphenyl)methyl benzoate”. In nitration, an NO2 group substitutes one of the hydrogen atoms on a benzene ring . This reaction is often used in the synthesis of nitrobenzoate compounds .Scientific Research Applications
Synthetic Applications and Mechanistic Insights The study of nitration and hydroxylation reactions, as demonstrated by Vione et al. (2004), provides foundational knowledge applicable to the synthesis and modification of complex molecules like (3-Nitro-4-phenoxyphenyl)methyl benzoate. Their research delves into the nitration of benzene in aqueous solutions, elucidating the mechanisms and intermediates involved, which are crucial for understanding the synthesis pathways of nitro-substituted aromatic compounds (Vione et al., 2004).
Photocatalytic Degradation Studies Research on the photocatalytic degradation of aromatic compounds, such as the work by Moctezuma et al. (2007), offers insights into the environmental behavior and potential remediation strategies for nitro-substituted compounds. Their findings on the degradation pathways of methyl parathion can inform the environmental impact assessments and degradation mechanisms of similar structures (Moctezuma et al., 2007).
Liquid Crystal Research The mesophase behavior of aromatic compounds, as investigated by Saad et al. (2019), provides valuable information on the structure-property relationships in materials science, particularly for compounds like (3-Nitro-4-phenoxyphenyl)methyl benzoate. Understanding how substituents affect the mesomorphic properties of azo-ester liquid crystal compounds can guide the design of new materials with tailored optical and electronic properties (Saad et al., 2019).
Biodegradation and Environmental Fate The work by Bharat Bhushan et al. (2000) on the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 underscores the ecological relevance and bioremediation potential of microorganisms in dealing with nitro-substituted phenolic compounds. Such studies can shed light on the biodegradability and ecological impacts of related compounds, including (3-Nitro-4-phenoxyphenyl)methyl benzoate (Bharat Bhushan et al., 2000).
Safety And Hazards
While specific safety and hazard information for “(3-Nitro-4-phenoxyphenyl)methyl benzoate” is not available, similar compounds like methyl benzoate and methyl 3-nitrobenzoate have been noted to have certain hazards. Methyl benzoate is harmful if swallowed, and both concentrated sulfuric acid and concentrated nitric acid used in its nitration are corrosive, causing severe skin burns and eye damage . Methyl 3-nitrobenzoate is not known to have any hazards .
properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(16-7-3-1-4-8-16)25-14-15-11-12-19(18(13-15)21(23)24)26-17-9-5-2-6-10-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJHTRAQUAJIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitro-4-phenoxyphenyl)methyl benzoate |
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